
4-methyl-3-(oxolan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-methyl-3-(oxolan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a chemical compound that has gained significant attention in scientific research. It is a triazole derivative that has been synthesized using different methods. The compound has shown potential in various research applications, including drug discovery and development, and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Scientific Research Applications
Synthesis and Structural Analysis
The synthesis and structural characterization of triazole derivatives are critical areas of research. For example, Ahmed et al. (2016) presented the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles via a one-pot strategy, emphasizing the importance of molecular structure analysis through X-ray diffraction and spectroscopic methods. This study highlights the role of triazole derivatives in understanding molecular interactions and stability through density functional theory (DFT) calculations and brine shrimp cytotoxicity assays (Ahmed et al., 2016).
Antimicrobial Activities
Triazole derivatives also show promise in antimicrobial applications. Bektaş et al. (2007) synthesized novel triazole derivatives and evaluated their antimicrobial activities, demonstrating the potential of these compounds in combating microbial infections (Bektaş et al., 2007).
Antioxidant Properties
The antioxidant activities of triazole derivatives were investigated by Yüksek et al. (2015), who synthesized new compounds and assessed their in vitro antioxidant capabilities. The study compared the antioxidant activities of these compounds against standard antioxidants, providing insights into their potential as antioxidant agents (Yüksek et al., 2015).
Crystal Structure and Supramolecular Interactions
Research on the crystal structure and supramolecular interactions of triazole derivatives offers insights into the molecular architecture and interaction patterns. Xu et al. (2006) synthesized a triazole compound and analyzed its crystal structure, revealing the importance of hydrogen bonding and C–H⋯π interactions in stabilizing the crystal structure (Xu et al., 2006).
Novel Heterocyclic Systems
Exploration of novel heterocyclic systems based on triazole compounds is a key area of research. Holzer et al. (2003) reported the synthesis of spiro-fused azirino-pyrazolones, a new heterocyclic system, showcasing the versatility of triazole compounds in developing novel molecular structures (Holzer et al., 2003).
properties
IUPAC Name |
4-methyl-3-(oxolan-2-yl)-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-10-6(8-9-7(10)11)5-3-2-4-12-5/h5H,2-4H2,1H3,(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCHCNBNNNZKKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=O)C2CCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-propoxyphenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2673686.png)
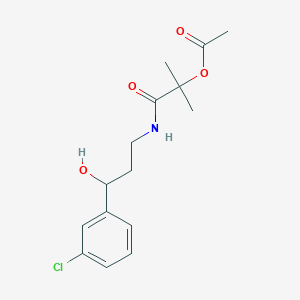
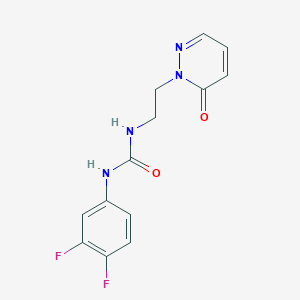
![1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-cyclobutyl-](/img/structure/B2673691.png)
![N-(2-methoxyphenyl)-3-(4-methylbenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide](/img/structure/B2673692.png)
![2-[[1-(4-Bromobenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2673693.png)

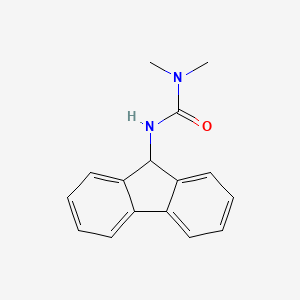
![4-[2-(2,4-Dichloro-6-methylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B2673696.png)
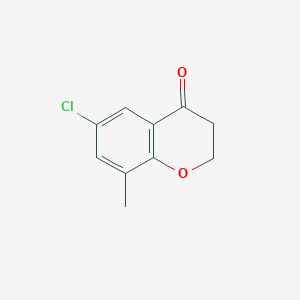

![N-(5-methylisoxazol-3-yl)-2-((3-(2-(phenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2673702.png)
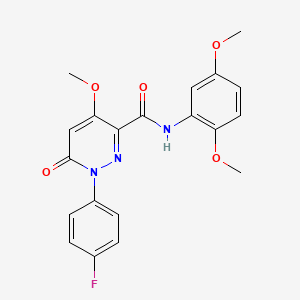
![4-methyl-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B2673706.png)